Triclosan

Catalog No.
S545827
CAS No.
3380-34-5
M.F
C12H7Cl3O2
M. Wt
289.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclosan

CAS Number

3380-34-5

Product Name

Triclosan

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenol

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

InChI

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H

InChI Key

XEFQLINVKFYRCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl

Solubility

In water, 10 mg/L at 20 °C
Slightly soluble in water
Readily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetone
Readily soluble in organic solvents

Synonyms

2,4,4'-trichloro-2'-hydroxydiphenyl ether, 2-Hydroxy-2',4,4'-trichlorodiphenyl Ether, Aquasept, Clearasil Daily Face Wash, Cliniclean, DP300, Irgasan, Irgasan DP 300, Irgasan DP300, Irgasan-DP300, Manusept, Microshield T, Oxy Skin Wash, pHisoHex, Sapoderm, Ster Zac Bath Concentrate, Ster-Zac Bath Concentrate, SterZac Bath Concentrate, Tersaseptic, Triclosan, Trisan

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl

Description

The exact mass of the compound Triclosan is 287.9512 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.45e-05 min water, 10 mg/l at 20 °cslightly soluble in waterreadily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetonereadily soluble in organic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759151. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity

  • Antibacterial and Antifungal Effects: Triclosan exhibits broad-spectrum antimicrobial activity against bacteria, including Gram-positive and some Gram-negative species, as well as some fungi []. Studies have documented its effectiveness in reducing bacterial biofilms, which are communities of microorganisms that can adhere to surfaces and become resistant to traditional treatments.

Potential Health Concerns

  • Endocrine Disruption: Research suggests triclosan might act as an endocrine disruptor, interfering with hormone signaling in the body. Studies have shown that triclosan can disrupt thyroid hormone function in animals.
  • Antibiotic Resistance: Concerns exist that triclosan's widespread use could contribute to the development of antibiotic resistance in bacteria. Some studies have shown triclosan can select for resistant bacterial strains, although the significance of this finding in real-world settings remains under investigation.

Environmental Impact

  • Persistence and Transformation: Triclosan is persistent in the environment, meaning it degrades slowly. Research has shown triclosan can be transformed into other chemicals by environmental processes, raising concerns about potential ecological effects.

Triclosan is a synthetic antimicrobial compound, specifically classified as a chlorinated phenolic agent. Its chemical structure is represented as 5-chloro-2-(2,4-dichlorophenoxy)phenol, with the molecular formula C12H7Cl3O2C_{12}H_7Cl_3O_2. First developed in the 1960s as a pesticide, it has since found extensive use in various consumer and industrial products due to its antibacterial properties. Triclosan is weakly soluble in water but dissolves well in organic solvents like ethanol and dimethyl sulfoxide .

Triclosan primarily acts by inhibiting fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme (ENR), which is essential for the fatty acid elongation cycle. This binding leads to the formation of a ternary complex that prevents the enzyme from participating in fatty acid synthesis, ultimately compromising bacterial cell membranes and causing cell death . The compound can also undergo various

The synthesis of triclosan typically involves chlorination of phenolic compounds. A common method includes the reaction of 2,4-dichlorophenol with sodium hydroxide and 5-chloro-2-hydroxybenzaldehyde under controlled conditions. This process results in the formation of triclosan through nucleophilic substitution reactions that introduce chlorine atoms into the aromatic ring structure .

Triclosan has been widely used in various applications, including:

  • Consumer Products: Incorporated into antibacterial soaps, toothpaste, deodorants, and cosmetics.
  • Industrial Uses: Added to textiles, plastics, and coatings to provide antimicrobial properties.
  • Healthcare: Used in surgical scrubs and disinfectants to reduce bacterial contamination .

Despite its widespread use, regulatory scrutiny has increased due to safety concerns.

Research indicates that triclosan can interact with various biological systems. For instance, it may bind to proteins involved in fatty acid metabolism and disrupt normal cellular functions. Additionally, studies have shown that triclosan exposure can lead to increased resistance among certain bacterial strains by upregulating efflux pumps that expel the compound from bacterial cells . Furthermore, animal studies suggest potential immunological impacts, such as heightened allergic responses following triclosan exposure .

Triclosan shares structural and functional similarities with several other antimicrobial agents. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
ChlorhexidineC22H30Cl2N10Broad-spectrum antiseptic; used mainly in healthcare settings.
Benzalkonium chlorideC22H38NClQuaternary ammonium compound; effective against bacteria and viruses but less effective against spores.
HexachloropheneC12H6Cl6Strong antibacterial properties; used primarily in hospital settings but restricted due to safety concerns.
TriclocarbanC13H9Cl3OSimilar antibacterial properties; often found in soaps but less effective than triclosan against certain pathogens.

Triclosan is distinct due to its specific mechanism targeting fatty acid synthesis pathways in bacteria while also being an endocrine disruptor—a characteristic not shared by all similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to off-white crystalline powder; [HSDB]

Color/Form

White to off-white crystalline powder

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.951163 g/mol

Monoisotopic Mass

287.951163 g/mol

Boiling Point

280 to 290 °C (decomposes)

Heavy Atom Count

17

LogP

4.76 (LogP)
log Kow = 4.76

Odor

Slight, faintly aromatic odor

Appearance

Solid powder

Melting Point

55-57 °C
54-57.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4NM5039Y5X

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Triclosan is a white to off-white crystalline powder. It has a slight odor. It is slightly soluble in water. USE: Triclosan is an important commercial chemical. It is used as a bacteriocide in cosmetics and personal care products including soaps, skin cleansers, toothpastes and dishwashing liquids. EXPOSURE: Workers that use triclosan may breathe in vapors or have direct skin contact. The general population may be exposed by dermal contact with consumer products containing triclosan and ingestion of contaminated water and toothpastes. If triclosan is released to the environment, it will be broken down in air. Triclosan released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down on dry soil by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: Very few instances of skin irritation or allergic reactions were observed in human volunteers following direct skin exposure to consumer products containing triclosan. No changes in blood tests were observed in volunteers that used toothpaste containing triclosan for 12 weeks. Triclosan is a moderate eye irritant and mild skin irritant in laboratory animals. Liver and kidney toxicity, decreased sperm counts, changes in blood chemistry, and gastrointestinal effects (stomach damage, vomiting, reduced appetite and diarrhea) were reported in laboratory animals exposed to moderate-to-high dietary doses over time. Liver toxicity, changes in the blood, and blood in the urine were reported in laboratory animals following repeat skin exposure to moderate doses. Impaired breathing, muscle spasms, paleness, diarrhea, decreased body weight and food consumption, changes in the blood, lung inflammation, and liver toxicity were observed in laboratory animals following repeated inhalation exposure to moderate-to-high levels in the air over time. No evidence of infertility, abortion, or birth defects were observed in laboratory animals exposed to triclosan in feed before and/or during pregnancy. However, decreased newborn survival was observed in laboratory animals exposed to high dietary levels over two generations. Tumors were not induced in most laboratory animal studies evaluating lifetime dietary or skin exposure to triclosan. Increased liver tumors were reported in laboratory mice in one dietary study. However, these studies were considered inadequate to evaluate the potential of triclosan to cause cancer in laboratory animals by the U.S. National Toxicology Program. The potential for triclosan to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. The U.S. Office of Pesticides Program determined that triclosan is not likely to be carcinogenic in humans based on available animal data. (SRC)

Drug Indication

Triclosan is used in a variety of common household products, including soaps, mouthwashes, dish detergents, toothpastes, deodorants, and hand sanitizers. It is also used in health care settings in surgical scrubs and personnel hand washes.

Therapeutic Uses

Anti-Infective Agents, Local; Fatty Acid Synthesis Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Triclosan is included in the database.
Control of meticillin-resistant Staphylococcus aureus (MRSA) infection in surgical units has been achieved by procedures including handwashing and bathing with triclosan.
Triclosan is a chlorinated bisphenol antiseptic, effective against Gram-positive and most Gram-negative bacteria but with variable or poor activity against Pseudomonas spp. It is also active against fungi. It is used in soaps, creams, and solutions in concentration of up to 2% for disinfection of the hands and wounds and for disinfection of the skin prior to surgery, injections, or venepuncture. It is also used in oral hygiene products and in preparations for acne.
For more Therapeutic Uses (Complete) data for Triclosan (7 total), please visit the HSDB record page.

Pharmacology

Triclosan is a polychloro phenoxy phenol with antibacterial and antifungal activity. Triclosan is added to toothpastes to prevent gingivitis and has been added to many household products for its topical antibiotic activity.

MeSH Pharmacological Classification

Fatty Acid Synthesis Inhibitors

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AE - Phenol and derivatives
D08AE04 - Triclosan
D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA06 - Triclosan

Mechanism of Action

Triclosan is a biocidal compound with multiple targets in the cytoplasm and membrane. At lower concentrations, however, triclosan appears bacteriostatic and is seen to target bacteria mainly by inhibiting fatty acid synthesis. Triclosan binds to enoyl-acyl carrier protein reductase enzyme (ENR). This complex has increased affinity for NAD+ and forms a ternary complex. This complex is unable to participate in fatty acid synthesis, weakening the cell membrane and causing cell death. Humans do not have an ENR enzyme, and thus are not affected.
Triclosan (TCS) exposure has widely adverse biological effects such as influencing biological reproduction and endocrine disorders. While some studies have addressed TCS-induced expression changes of miRNAs and their related down-stream target genes, no data are available concerning how TCS impairs miRNA expression leading us to study up-stream regulating mechanisms. Four miRNAs (miR-125b, miR-205, miR-142a and miR-203a) showed differential expression between TCS-exposure treatments and the control group; their functions mainly involved fatty acid synthesis and metabolism. TCS exposure led to the up-regulation of mature miR-125b that was concomitant with consistent changes in pri-mir-125b-1 and pri-mir-125b-3 among its 3 pri-mir-125bs. Up-regulation of miR-125b originated from direct shear processes involving the two up-regulated precursors, but not pri-mir-125b2. Increased expression of pri-mir-125b-1 and pri-mir-125b-3 resulted from nfe2l2- and c/ebpa-integration with positive control elements of promoters for the two precursors. The overexpression of transcriptional factors, nfe2l2 and c/ebpa, initiated the promoter activity for the miR-125b precursor. CpG islands and Nfe2l2 were involved in constitutive expression of mir-125b-1 and mir-125b-3. The activities of two promoter regions, -487 to -1bp for pri-mir-125b1 and -1327 to +14bp for pri-mir-125b-3 having binding sites for NFE2 and Nfe2l2/MAF:NFE2, were higher than other regions, further demonstrating that the transcriptional factor Nfe2l2 was involved in the regulation of pri-mir-125b1 and pri-mir-125b-3. TCS's estrogen activity resulted from its effects on GPER, a novel membrane receptor, rather than the classical ERa and ERbeta. These results explain, to some extent, the up-stream mechanism for miR-125b up-regulation, and also provide a guidance to future mechanistic study on TCS-exposure.

Vapor Pressure

0.0000046 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3380-34-5

Absorption Distribution and Excretion

A study conducted in 2000 demonstrated that low amounts of triclosan can be absorbed through skin and can enter the bloodstream. Triclosan is rapidly absorbed and distributed in the human body. Maximum concentrations are reached within three hours after oral intake. However, the metabolism and excretion of the compound is fast.
In one study, after in vivo topical application of a 64.5mM alcoholic solution of [(3)H]triclosan to rat skin, 12% radioactivity was recovered in the faeces, 8% in the carcass 1% in the urine, 30% in the stratum corneum and 26% was rinsed from the skin surface at 24 hours after application.
The number of personal hygiene products containing triclosan has increased rapidly during the last decade, and triclosan is one of the most common antibacterial compounds used in dentifrices today. However, the extent of triclosan exposure has not yet been well described. The potential risks of generating triclosan-resistant pathogenic microorganisms or of the selection of resistant strains are some areas of concern. The aim of the present study was to (1) obtain information on baseline levels of triclosan in plasma and urine, and (2) study the pharmacokinetic pattern of triclosan after a single-dose intake. Ten healthy volunteers were exposed to a single oral dose of 4 mg triclosan by swallowing an oral mouthwash solution. Triclosan in plasma and urine was followed before and up to 8 days after exposure. Triclosan levels in plasma increased rapidly, with a maximum concentration within 1 to 3 hr, and the terminal plasma half-life was 21 hr. The major fraction was excreted within the first 24 hr. The accumulated urinary excretion varied between the subjects, with 24 to 83% of the oral dose being excreted during the first 4 d after exposure. In conclusion, triclosan appears to be readily absorbed from the gastrointestinal tract and has a rapid turnover in humans. The high lipid solubility of the substance gives rise to questions regarding distribution properties and accumulation. The findings of the present study form a basis for greater understanding of the toxicokinetic properties of triclosan in humans.
/MILK/ Triclosan amounts in breast milk were reported to range from <20 to 300 ug/kg lipid in one study and <5 to 2100 ug/kg lipid in another. In a study that compared triclosan levels in women who used triclosan-containing products with those who did not, levels in breast milk were 0.022 to 0.95 ug/kg lipid compared to 0.018 to 0.35 ug/kg lipid, respectively.
Oral and dermal routes (humans and rodents): Triclosan glucuronide is predominantly excreted in the urine, and triclosan is predominantly excreted in the feces. Triclosan that is administered orally and dermally is excreted in greater concentrations in the urine than in the feces in humans, hamsters, rabbits, and monkey. In rats, mice, and dog, the reverse is true. Up to 87% of triclosan that is administered to humans (by an unspecified route) is excreted in the urine, most of it within 72 hr after dose.
The percutaneous absorption of unlabeled triclosan was investigated in a pilot study and a 90-day study with infant Rhesus monkeys. In the pilot study, triclosan was detected in all blood samples following a single dermal exposure to a soap solution containing triclosan (1 mg/mL, 0.1%), with blood levels detected up to 24 hours, and peak levels observed at 8 to 12 hours. In the 90-day study, only the glucuronide and sulfate conjugates were detected in blood samples, the glucuronide predominating in the early blood samples (Days 1 to 2), and triclosan sulfate predominating in all subsequent blood samples (samples were taken daily for the 90-day duration of the study). Triclosan was excreted in the urine primarily as the glucuronide conjugate, but was excreted in the feces primarily in the free or unconjugated form. Low levels of triclosan were detected in tissues. The results of this monkey study indicate that triclosan was absorbed percutaneously following 90 days of daily washing with 15 mL of soap (1 mg triclosan/mL) and that the proportion of plasma glucuronide and sulfate conjugates altered following chronic administration.
For more Absorption, Distribution and Excretion (Complete) data for Triclosan (14 total), please visit the HSDB record page.

Metabolism Metabolites

Triclosan is prone to phase II metabolism via sulfotransferase and glucuronosyltransferase enzymes (Wang et al., 2004). In humans the resulting conjugates are excreted primarily in urine.
Oral and dermal routes (humans and rodents): Triclosan absorbed from the gastrointestinal tract undergoes extensive first-pass metabolism, which primarily involves glucuronide and sulfate conjugation. In both humans and rodents, at high triclosan plasma concentrations, metabolism shifts from the generation of predominantly glucuronide conjugates to sulfate-conjugates. The bioavailability of unconjugated triclosan may be limited after oral exposure because of triclosan's extensive first-pass metabolism. Triclosan is also metabolized to its glucuronide and sulfate conjugates by the skin.
Triclosan has been widely used as a disinfectant in human health care products. Although this particular chemical is less toxic, its biotransformation products might have toxicity to human. Therefore, understanding the pharmacokinetics and metabolism of triclosan in animal and human body is important. Plasma samples from SD rats collected after the oral administration of 5 mg/kg triclosan were analyzed ... . The pharmacokinetic data of triclosan in the rats were presented including the half time of elimination that was (48.5 +/- 10.5) hr, indicating that the elimination of triclosan in the rat was slow. Two hydroxylated and sulfonated triclosan, one glucuronidated triclosan, and one sulfonated triclosan were identified in the rat plasma samples.
...Irgasan DP 300 is excreted unchanged in feces and urine (partly conjugated) but is also hydroxylated to five different monohydroxy metabolites which were found in urine; three of these were also present in feces.
Triclosan has known human metabolites that include Triclosan sulfate and (2S,3S,4S,5R)-6-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
Triclosan is prone to phase II metabolism via sulfotransferase and glucuronosyltransferase enzymes (Wang et al., 2004). In humans the resulting conjugates are excreted primarily in urine (Sandborgh-Englund et al., 2006). In one study, after in vivo topical application of a 64.5mM alcoholic solution of [(3)H]triclosan to rat skin, 12% radioactivity was recovered in the faeces, 8% in the carcass 1% in the urine, 30% in the stratum corneum and 26% was rinsed from the skin surface at 24 hours after application. (A7866) The terminal plasma half life of triclosan is 21 h (Sandborgh-Englund et al., 2006).

Wikipedia

Triclosan
Amlodipine

Biological Half Life

The terminal plasma half life of triclosan is 21 h.
Measurements of the oral retention and pharmacokinetics of (3)H-triclosan delivered from a toothpaste containing 0.2% (3)H-triclosan were made in 12 human volunteers (aged 19-37 yr). ... After use of a one g quantity of the toothpaste, 36.3+-1.4% of the (3)H-triclosan was retained. ... The saliva decay curve for (3)H-triclosan was consistent with a 2 phase model with half life values of 0.45 hr and 2.42 hr, respectively. ...
... Ten healthy volunteers were exposed to a single oral dose of 4 mg triclosan by swallowing an oral mouthwash solution. Triclosan in plasma and urine was followed before and up to 8 days after exposure. Triclosan levels in plasma increased rapidly, with a maximum concentration within 1 to 3 hr, and the terminal plasma half-life was 21 hr. ...
The blood half-life of (14)C-triclosan during the beta-phase was 8.8 +/- 0.6 hr and the blood clearance rate was 77.5 +/- 11.3 mL/kg/hr /after injection either via the femoral vein, (iv, 5 mg/kg in polyethylene glycol-400) or into the vaginal orifice (ivg, 5 mg/kg in corn oil)/ .
Plasma samples from SD rats collected after the oral administration of 5 mg/kg triclosan were analyzed ... . The pharmacokinetic data of triclosan in the rats were presented including the half time of elimination that was (48.5 +/- 10.5) hr, indicating that the elimination of triclosan in the rat was slow. Two hydroxylated and sulfonated triclosan, one glucuronidated triclosan, and one sulfonated triclosan were identified in the rat plasma samples.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Preservative
INDUSTRIAL

Methods of Manufacturing

Triclosan is produced by treatment of 2,4,4'-trichloro-2'-methoxydiphenyl ether with AlCl3 in benzene under reflux.

General Manufacturing Information

Wholesale and Retail Trade
Phenol, 5-chloro-2-(2,4-dichlorophenoxy)-: ACTIVE

Analytic Laboratory Methods

Method: Abraxis 530111; Procedure: immunoassay, magnetic particle; Analyte: triclosan; Matrix: water (groundwater, surface water, well water); Detection Limit: 20 ng/L.
Method: Abraxis 530114; Procedure: immunoassay, microtiter plate; Analyte: triclosan; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.02 ng/mL.
Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: triclosan; Matrix: water, soil, sediment, and biosolids; Detection Limit: 92 ng/L.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: triclosan; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.48 ug/L.
For more Analytic Laboratory Methods (Complete) data for Triclosan (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Humans are commonly exposed to multiple environmental chemicals, including tetrabromobisphenol A (TBBPA; a flame retardant), triclosan (an antimicrobial agent), and bisphenol A (BPA; polycarbonate plastics). These chemicals are readily absorbed and may interact with each other. We sought to determine whether TBBPA, given alone or in combination with triclosan, can modulate the concentrations of BPA and 17bta-estradiol (E2). Female and male CF-1 mice were each given a subcutaneous injection of 0-27 mg TBBPA, with or without concurrent 0.33 mg triclosan, followed by dietary administration of 50 ug/kg body weight (14)C-BPA. Radioactivity was measured in blood serum and tissues through liquid scintillation counting. In subsequent experiments, female and male CF-1 mice were each given a subcutaneous injection of 0 or 1 mg TBBPA and E2 was measured in urine 2-12 hr after injection. Doses as low as 1mg TBBPA significantly elevated (14)C-BPA concentrations in the uterus and ovaries of females; in the testes, epididymides, vesicular-coagulating glands, and preputial glands of males; and in blood serum, heart, lungs, and kidneys of both sexes; urinary E2 concentrations were also elevated. Lower doses of TBBPA or triclosan that had no effects on their own elevated (14)C-BPA concentrations when the two substances were given concurrently. These data indicate that TBBPA, triclosan, and BPA interact in vivo, consistent with evidence that TBBPA and triclosan inhibit enzymes that are critical for BPA and E2 metabolism.
Atrazine is an herbicide with several known toxicologically relevant effects, including interactions with other chemicals. Atrazine increases the toxicity of several organophosphates and has been shown to reduce the toxicity of triclosan to Daphnia magna in a concentration dependent manner. Atrazine is a potent activator in vitro of the xenobiotic-sensing nuclear receptor, HR96, related to vertebrate constitutive androstane receptor (CAR) and pregnane X-receptor (PXR). RNA sequencing (RNAseq) was performed to determine if atrazine is inducing phase I-III detoxification enzymes in vivo, and estimate its potential for mixture interactions. RNAseq analysis demonstrates induction of glutathione S-transferases (GSTs), cytochrome P450s (CYPs), glucosyltransferases (UDPGTs), and xenobiotic transporters, of which several are verified by qPCR. Pathway analysis demonstrates changes in drug, glutathione, and sphingolipid metabolism, indicative of HR96 activation. Based on our RNAseq data, we hypothesized as to which environmentally relevant chemicals may show altered toxicity with co-exposure to atrazine. Acute toxicity tests were performed to determine individual LC50 and Hillslope values as were toxicity tests with binary mixtures containing atrazine. The observed mixture toxicity was compared with modeled mixture toxicity using the Computational Approach to the Toxicity Assessment of Mixtures (CATAM) to assess whether atrazine is exerting antagonism, additivity, or synergistic toxicity in accordance with our hypothesis. Atrazine-triclosan mixtures showed decreased toxicity as expected; atrazine-parathion, atrazine-endosulfan, and to a lesser extent atrazine-p-nonylphenol mixtures showed increased toxicity. In summary, exposure to atrazine activates HR96, and induces phase I-III detoxification genes that are likely responsible for mixture interactions.
... The aim of the present study was to examine whether triclosan reduces the clinical symptoms on skin after exposure to nickel in an allergic patch test reaction (APR) model. 1% nickel sulfate was used for APR in 10 nickel-allergic females. The results showed that application of triclosan on skin reduced the APR symptoms from nickel in sensitized patients significantly (p<0.05) compared to the saline and alcohol solutions.
... The aim of the present study was to examine whether triclosan has an effect on the inflammation in human skin caused by intradermal administration of histamine. 9 female volunteers participated in a double-blind study, and skin patch tests were performed in 2 series. In the 1st, the skin was pre-treated for 1 hr with triclosan before the histamine was applied. In the 2nd, the histamine reaction was elicited first and triclosan applied subsequently. The effect of triclosan on the wheals formed in the skin after histamine application was measured. It was found that triclosan reduced the size of the wheals markedly when triclosan was applied after the wheals were formed, and that pre-treatment of the skin had only a slight effect.
... The effects of triclosan /were evaulated/ in the female Wistar rat following exposure for 21 days in the Endocrine Disruptor Screening Program pubertal protocol and the weanling uterotrophic assay (3-day exposure). In the pubertal study, triclosan advanced the age of onset of vaginal opening and increased uterine weight at 150 mg/kg, indicative of an estrogenic effect. In the uterotrophic assay, rats received oral doses of triclosan (1.18, 2.35, 4.69, 9.37, 18.75, 37.5, 75, 150, and 300 mg/kg) alone, 3 ug/kg ethinyl estradiol (EE), or triclosan (same doses as above) plus 3 ug/kg EE. Uterine weight was increased in the EE group (positive control) as compared with the control but was not affected by triclosan alone. However, there was a significant dose-dependent increase in the group cotreated with EE and triclosan (> or = 4.69 mg/kg) as compared with EE alone, indicating a potentiation of the estrogen response on uterine weight. This result was well correlated with potentiated estrogen-induced changes in uterine histology. Serum thyroid hormone concentrations were also suppressed by triclosan in this study, similar to other studies in the male and female rat. In conclusion, triclosan affected estrogen-mediated responses in the pubertal and weanling female rat and also suppressed thyroid hormone in both studies. The lowest effective concentrations in the rodent model are approximately 10 (for estrogen) and 40 (for thyroid hormone) times higher than the highest concentrations reported in human plasma.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Biomarkers-based assessment of triclosan toxicity in aquatic environment: A mechanistic review

Saurav Kumar, Tapas Paul, S P Shukla, Kundan Kumar, Sutanu Karmakar, Kuntal Krishna Bera, Chandra Bhushan Kumar
PMID: 34438492   DOI: 10.1016/j.envpol.2021.117569

Abstract

Triclosan (TCS), an emergent pollutant, is raising a global concern due to its toxic effects on organisms and aquatic ecosystems. The non-availability of proven treatment technologies for TCS remediation is the central issue stressing thorough research on understanding the underlying mechanisms of toxicity and assessing vital biomarkers in the aquatic organism for practical monitoring purposes. Given the unprecedented circumstances during COVID 19 pandemic, a several-fold higher discharge of TCS in the aquatic ecosystems cannot be considered a remote possibility. Therefore, identifying potential biomarkers for assessing chronic effects of TCS are prerequisites for addressing the issues related to its ecological impact and its monitoring in the future. It is the first holistic review on highlighting the biomarkers of TCS toxicity based on a comprehensive review of available literature about the biomarkers related to cytotoxicity, genotoxicity, hematological, alterations of gene expression, and metabolic profiling. This review establishes that biomarkers at the subcellular level such as oxidative stress, lipid peroxidation, neurotoxicity, and metabolic enzymes can be used to evaluate the cytotoxic effect of TCS in future investigations. Micronuclei frequency and % DNA damage proved to be reliable biomarkers for genotoxic effects of TCS in fishes and other aquatic organisms. Alteration of gene expression and metabolic profiling in different organs provides a better insight into mechanisms underlying the biocide's toxicity. In the concluding part of the review, the present status of knowledge about mechanisms of antimicrobial resistance of TCS and its relevance in understanding the toxicity is also discussed referring to the relevant reports on microorganisms.


Triclosan weakens the nitrification process of activated sludge and increases the risk of the spread of antibiotic resistance genes

Qiyang Tan, Jinmei Chen, Yifan Chu, Wei Liu, Lingli Yang, Lin Ma, Yi Zhang, Dongru Qiu, Zhenbin Wu, Feng He
PMID: 34492900   DOI: 10.1016/j.jhazmat.2021.126085

Abstract

The usage of triclosan (TCS) may rise rapidly due to the COVID-19 pandemic. TCS usually sinks in the activated sludge. However, the effects of TCS in activated sludge remain largely unknown. The changes in nitrogen cycles and the abundances of antibiotic resistance genes (ARGs) caused by TCS were investigated in this study. The addition of 1000 μg/L TCS significantly inhibited nitrification since the ammonia conversion rate and the abundance of nitrification functional genes decreased by 12.14%. The other nitrogen cycle genes involved in nitrogen fixation and denitrification were also suppressed. The microbial community shifted towards tolerance and degradation of phenols. The addition of 100 μg/L TCS remarkably increased the total abundance of ARGs and mobile genetic elements by 33.1%, and notably, the tetracycline and multidrug resistance genes increased by 54.75% and 103.42%, respectively. The co-occurrence network revealed that Flavobacterium might have played a key role in the spread of ARGs. The abundance of this genus increased 92-fold under the addition of 1000 μg/L TCS, indicating that Flavobacterium is potent in the tolerance and degradation of TCS. This work would help to better understand the effects of TCS in activated sludge and provide comprehensive insight into TCS management during the pandemic era.


Polymer-based immobilized Fe

Sarath Chandra Pragada, Arun Kumar Thalla
PMID: 34328863   DOI: 10.1016/j.jenvman.2021.113305

Abstract

The present study involves a novel protocol to develop a ternary composite catalyst for an effective post-treatment technique for greywater. The ternary film of Fe
O
-TiO
/polyvinyl pyrrolidine (PVP) is coated on a glass tube using spray coating with annealing at 320 °C. The structure, thermal, microstructure, and surface properties of the coated film are characterized by X-ray diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), Field Emission Scanning Electron Microscopy (FESEM), and Thermo Gravimetric Analysis (TGA). The scratch hardness of photocatalysts at different Fe
O
/TiO
compositions is investigated based on the width measurement of scratch using FESEM analysis. Results show that at an optimum coating of 5% of Fe
O
/TiO
composition catalytic film, the maximum scratch hardness (7.984 GPa) is obtained. Also, the photocatalyst has the highest cohesive bond strength and wearing resistance. The degradation of triclosan (TCS) in treated greywater, discharged from the anaerobic-aerobic treatment system, is investigated at a lab-scale using a solar photocatalytic reactor. The response surface analysis has been performed from the different sets of experimental trials for various optimal parameters. It is observed that the TCS degradation efficiency of 83.27% has resulted under optimum conditions.


Kyung Sik Yoon, Seung Jun Kwack
PMID: 34193021   DOI: 10.1080/15287394.2021.1944940

Abstract

Triclosan (TCS) is an antibacterial and antifungal agent used in many consumer products and exhibits a chemical structure similar to non-steroidal estrogen, which is known to induce endocrine disruption. Triclosan has been found in human plasma, urine, and breast milk, and the safety of TCS-containing products has been disputed. Although studies attempted to determine the estrogenic activity of TCS, no clear results have emerged. The aim of the present study was to examine estrogenic activity of TCS using an
E-screen assay and an
uterotrophic assay. The
E-screen assay demonstrated that TCS significantly enhanced proliferation of MCF-7 breast cancer cells, although not in a concentration-dependent manner. The
uterotrophic results showed no significant change in the weight of uteri obtained from TCS-administered Sprague-Dawley rats. Further, to understand the estrogenic activity attributed to TCS at the molecular level, gene-expression profiling of uterus samples was performed from both TCS- or estrogen-treated rats and the genes and cellular processes affected by TCS or estrogen were compared. Data demonstrated that both the genes and cellular processes affected by TCS or estrogen were significantly similar, indicating the possibility that TCS-mediated estrogenic activity occurred at the global transcriptome level. In conclusion,
and gene-profiling results suggested that TCS exhibited estrogenic activity.


Triclosan regulates the Nrf2/HO-1 pathway through the PI3K/Akt/JNK signaling cascade to induce oxidative damage in neurons

Dan Wang, Jieyu Liu, Hong Jiang
PMID: 34160118   DOI: 10.1002/tox.23315

Abstract

Triclosan (TCS), a broad-spectrum antimicrobial agent, is recognized as an environmental endocrine disruptor. TCS has caused a wide range of environmental, water and soil pollution. TCS is also still detected in food. Due to its high lipophilicity and stability, TCS can enter the human body through biological enrichment and potentially threatenes human health. In recent years, the neurotoxic effects caused by TCS contamination have attracted increasing attention. This study was designed to investigate the mechanism underlying TCS-induced HT-22 cells injury and to explore the effect of TCS on the PI3K/Akt, MAPK, and Nrf2/HO-1 signaling pathways in HT-22 cells. In this study, we examined the adverse effects of TCS treatment on ROS generation, and MDA, GSH-Px, and SOD activities. The expression levels of proteins in the Nrf2, PI3K/Akt, MAPK pathways and Caspase-3, BAX, Bcl-2 were measured and quantified by Western blotting. The results showed that TCS could significantly reduce the activity of HT-22 cells, increase the production of intracellular ROS and upregulate the expression of proapoptotic proteins. In addition, TCS promoted an increase in the MDA and SOD levels, and downregulated the GSH-Px activity, and oxidative damage occurred in neurons. The mechanism underlying this toxicity was related to TCS-induced PI3K/Akt/JNK-mediated regulation of the Nrf2/HO-1 signaling pathway. This result was further confirmed by the specific inhibitors LY294002 and SP600125. In summary, TCS could induce oxidative damage in HT-22 neurons, and activation of the PI3K/Akt/JNK/ Nrf2 /HO-1 signaling cascade was the main mechanism underlying the TCS-induced HT-22 neuronal toxicity.


Effectiveness of Triclosan Coated Suture for Subcutaneous Wound Closure in Preventing Surgical Site Infection following Mesh Repair of Inguinal Hernia: A Pilot Study

O Olasehinde, A Aderounmu, A C Etonyeaku, A O Mosanya, F O Wuraola, E A Agbakwuru
PMID: 34180209   DOI:

Abstract

The role of prophylactic antibiotics in mesh repair of inguinal hernia is controversial and often based on institutional policies. Surgical site infection rate from earlier studies in Nigeria justifies the continued use of prophylactic antibiotics during hernia repair. With increased use of antibiotics comes the challenge of antibiotic resistance and toxicity. The use of antimicrobial coated suture may help avoid these challenges but its efficacy needs to be tested.
To compare Triclosan coated suture with intravenous antibiotics for the repair of inguinal hernia with mesh.
Patients with uncomplicated inguinal hernia undergoing mesh repair were randomized to either have intravenous antibiotics administered for prophylaxis or to have wound closure with Triclosan coated Vicryl 2/0 suture. Post operatively, wound infection rates were compared between the two groups. Follow up was for 1 year.
We studied 49 patients with 59 hernias with a mean age of 53 years. Hernias were solitary in 75% of cases, the majority of which were right sided, while 25% were bilateral. There were 25 patients with 32 hernias in the Intravenous antibiotic group (Group A) and 24 patients with 27 hernias in the Triclosan suture group (Group B). Wound grades were similar between the two groups with one patient in the Triclosan group confirmed to have wound infection (4.2%) and none in the Intravenous antibiotics group (p=0.27). Wound infection was of the superficial type which resolved with wound care within 1 month.
Triclosan coated suture may be safely used as an alternative to intravenous antibiotics for the mesh repair of inguinal hernia. Further studies are required to validate this finding.


A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI

Soma Mandal, Tanya Parish
PMID: 34152809   DOI: 10.1128/AAC.02622-20

Abstract

To combat the looming crisis of antimicrobial-resistant infections, there is an urgent need for novel antimicrobial discovery and drug target identification. The benzoxaborole series was previously identified as an inhibitor of mycobacterial growth. Here, we demonstrate that a benzoxaborole is also active against the Gram-negative bacterium Escherichia coli
. We isolated resistant mutants of E. coli and subjected them to whole-genome sequencing. We found mutations in the enoyl acyl carrier protein FabI. Mutations mapped around the active center site located close to the cofactor binding site. This site partially overlaps with the binding pocket of triclosan, a known FabI inhibitor. Similar to triclosan, the physical interaction of the benzoxaborole with FabI was dependent on the cofactor NAD
. Identification of the putative target of this compound in E. coli provides scope for further development and optimization of this series for Gram-negative pathogens.


Urinary triclosan in south China adults and implications for human exposure

Dongfeng Yang, Sifang Kong, Feng Wang, Lap Ah Tse, Zhi Tang, Yang Zhao, Chun Li, Minhui Li, Zihan Li, Shaoyou Lu
PMID: 34126513   DOI: 10.1016/j.envpol.2021.117561

Abstract

Triclosan (TCS) is widely applied in personal care products (PCPs) as an antimicrobial preservative. Due to its toxicity and potential risk to human health, TCS has attracted mounting concerns in recent years. However, biomonitoring of TCS in large human populations remains limited in China. In this study, 1163 adults in South China were recruited and urinary TCS concentrations were determined. TCS was detected in 99.5% of urine samples, indicating broad exposure in the study population. Urinary concentrations of TCS ranged from below the limit of detection (LOD) to 270 μg/L, with a median value of 3.67 μg/L. Urinary TCS concentrations from individuals were all lower than the Biomonitoring Equivalents reference dose, suggesting relatively low health risk in the participants. TCS concentrations did not differ significantly between sexes or education levels (p > 0.05). Nevertheless, marital status and age were found to be positively influence TCS levels (p < 0.001). After adjustment for body mass index (BMI), age was determined to be positively associated with TCS concentrations (p < 0.05), particularly in the age group from 31 to 51 years old. This study provides a baseline of urinary TCS exposure in South China general adult populations.


The triclosan-induced shift from aerobic to anaerobic metabolism link to increased steroidogenesis in human ovarian granulosa cells

Yatao Du, Bin Wang, Zhenzhen Cai, Huihui Zhang, Bo Wang, Wei Liang, Guangdi Zhou, Fengxiu Ouyang, Weiye Wang
PMID: 34082246   DOI: 10.1016/j.ecoenv.2021.112389

Abstract

Triclosan (TCS) is an endocrine-disrupting chemical (EDC), which is used ubiquitously as an antimicrobial ingredient in healthcare products and causes contamination in the environment such as air, water, and biosolid-amended soil. Exposure to TCS may increase the risk of reproduction diseases and health issues. Several groups, including ours, have proved that TCS increased the biosynthesis of steroid hormones in different types of steroidogenic cells. However, the precise mechanism of toxic action of TCS on increased steroidogenesis at a molecular level remains to be elucidated. In this study, we try to address the mode of action that TCS affects energy metabolism with increased steroidogenesis. We evaluated the adverse effects of TCS on energy metabolism and steroidogenesis in human ovarian granulosa cells. The goal is to elucidate how increased steroidogenesis can occur with a shortage of adenosine triphosphate (ATP) whereas mitochondria-based energy metabolism is impaired. Our results demonstrated TCS increased estradiol and progesterone levels with upregulated steroidogenesis gene expression at concentrations ranging from 0 to 10 µM. Besides, glucose consumption, lactate level, and pyruvate kinase transcription were increased. Interestingly, the lactate level was attenuated with increased steroidogenesis, suggesting that pyruvate fate was shifted away from the formation of lactate towards steroidogenesis. Our study is gathering evidence suggesting a mode of action that TCS changes energy metabolism by predominating glucose flow towards the biosynthesis of steroid hormones. To the best of our knowledge, this is the first report that TCS presents such toxic action in disrupting hormone homeostasis.


Effect of Maternal Triclosan Exposure on Neonatal Birth Weight and Children Triclosan Exposure on Children's BMI: A Meta-Analysis

Jiani Liu, Danrong Chen, Yanqiu Huang, Francis Manyori Bigambo, Ting Chen, Xu Wang
PMID: 34307271   DOI: 10.3389/fpubh.2021.648196

Abstract

Triclosan (TCS) is an environmental chemical with endocrine disrupting effects and can enter the body through the skin or oral mucosa. Human data about the effect of TCS exposure during pregnancy on neonatal birth weight and TCS exposure during childhood on children's growth are scarce.
To investigate the association between maternal urinary TCS level and neonatal birth weight, as well as children's urinary TCS level and children's body mass index (BMI).
A systematic literature search was conducted using PubMed, Cochrane Library, and Web of Science. Finally, seven epidemiological articles with 5,006 participants from September 25, 2014 to August 10, 2018 were included in the meta-analysis to identify the relationship between maternal exposure to TCS and neonatal birth weight. On the other hand, three epidemiological articles with 5,213 participants from July 22, 2014 to September 1, 2017 were included in another meta-analysis to identify the relationship between children's exposure to TCS and children's BMI. We used Stata 16.0 to test the heterogeneity among the studies and calculating the combined effect value 95% confidence interval (CI) of the selected corresponding models.
TCS exposure during pregnancy was not significant associated with neonatal birth weight. The results of forest plots were as follows: ES (Estimate) = 0.41 (95% CI: -11.97-12.78). Children's urinary TCS level was also irrelevant associated with children's BMI: ES = 0.03 (95% CI: -0.54-0.60).
This meta-analysis demonstrated that there was no significant association between maternal TCS level and neonatal birth weight, also there has no relationship between children's urinary TCS level and children's BMI.


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